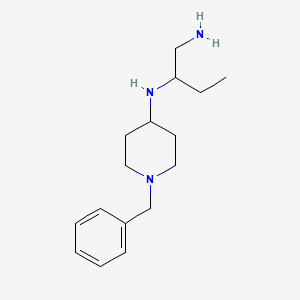

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is a chemical compound with the molecular formula C16H27N3. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a butane-1,2-diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine typically involves the reaction of 1-benzyl-4-piperidone with butane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the piperidone to the corresponding piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives. Substitution reactions can result in a variety of substituted piperidine or benzyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents

Recent studies have explored the synthesis of derivatives based on N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine as potential antidiabetic agents. These compounds are designed to enhance insulin sensitivity and glucose uptake in cells. For instance, a study demonstrated the effectiveness of synthesized compounds that include this diamine structure in lowering blood glucose levels in diabetic models .

Neuropharmacology

The compound's piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could lead to new treatments for neurological disorders such as depression and anxiety .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of this compound derivatives and their evaluation for neuroprotective effects. The study found that certain derivatives exhibited significant protective effects against oxidative stress in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .

Polymer Science

Stabilizers for Polymers

this compound has been identified as a stabilizing agent for various polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example, polysubstituted 2-keto-1,4-diazacycloalkanes derived from similar diamines have shown effectiveness in stabilizing synthetic rubbers and plastics .

| Material | Effect of this compound |

|---|---|

| Natural Rubber | Improved thermal stability |

| Synthetic Rubbers | Enhanced mechanical properties |

| PVC Resins | Increased resistance to degradation |

Materials Engineering

Nanocomposite Development

The compound has been utilized in the development of nanocomposites where it acts as a coupling agent between nanoparticles and polymer matrices. This enhances the dispersion of nanoparticles within the polymer, leading to improved mechanical and thermal properties of the resulting materials. Research indicates that incorporating this compound can significantly improve the tensile strength and thermal stability of nanocomposites .

Mechanism of Action

The mechanism of action of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N2-(1-Benzyl-4-piperidyl)ethane-1,2-diamine

- N2-(1-Benzyl-4-piperidyl)propane-1,2-diamine

- N2-(1-Benzyl-4-piperidyl)pentane-1,2-diamine

Uniqueness

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different binding affinities, reactivity, and pharmacological effects .

Biological Activity

N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and cancer treatment. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, also known as a benzylpiperidine derivative, features a piperidine ring which is known to influence its pharmacological properties. The structural formula can be represented as follows:

This compound's structure allows for interactions with various biological targets, making it a candidate for further research into its therapeutic applications.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit significant neuropharmacological effects. For instance, derivatives of benzylpiperidine have shown promise as dopamine receptor antagonists. A study highlighted the discovery of new D4 receptor antagonists based on similar scaffolds, demonstrating their potential in treating disorders like Parkinson's disease by modulating dopaminergic pathways .

2. Anticancer Properties

The antiproliferative activity of related compounds has been documented against various cancer cell lines. For example, N-benzyl derivatives have shown efficacy in inhibiting cancer cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest. A study indicated that certain N-benzyl ethylenediamine derivatives exhibited significant activity against human cancer cell lines . Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

3. Antimicrobial Activity

The antibacterial and antifungal properties of benzylpiperidine derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria and fungi, suggesting that this compound could possess antimicrobial properties worth investigating further .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The presence of the benzyl group and the piperidine ring significantly influences the compound's interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Enhance activity against cancer cells |

| Alkyl substitutions | Modulate neuropharmacological effects |

| Length of carbon chain | Impact on antimicrobial efficacy |

Case Studies

Several studies have investigated related compounds:

- Anticonvulsant Activity : Research on primary amino acid derivatives showed that substituents at specific sites could enhance anticonvulsant activity significantly, suggesting that similar modifications in this compound could yield potent anticonvulsants .

- Dopamine Receptor Interaction : A study focusing on D4 receptor antagonists revealed that modifications to the piperidine scaffold led to improved selectivity and stability in vivo, indicating potential pathways for optimizing this compound for neurological applications .

Properties

CAS No. |

84196-18-9 |

|---|---|

Molecular Formula |

C16H27N3 |

Molecular Weight |

261.41 g/mol |

IUPAC Name |

2-N-(1-benzylpiperidin-4-yl)butane-1,2-diamine |

InChI |

InChI=1S/C16H27N3/c1-2-15(12-17)18-16-8-10-19(11-9-16)13-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13,17H2,1H3 |

InChI Key |

QUFUCZKLZXBWAU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)NC1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.